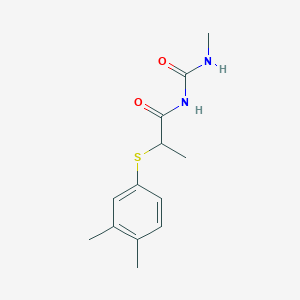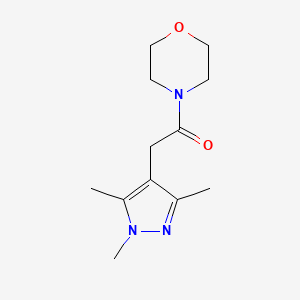
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of sulfonamide compounds, which have been widely utilized in the pharmaceutical industry for their antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators in the body. This compound also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer effects in several preclinical studies. This compound inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation-related disorders. This compound also induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer effects, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, this compound also has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide research, including the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its toxicity. Further studies are also needed to determine the optimal dosage and administration route of this compound, and to investigate its potential therapeutic applications in other diseases and conditions. Additionally, the mechanism of action of this compound needs to be further elucidated to identify novel targets for drug development.
Métodos De Síntesis
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylthiophenol with methyl isocyanate, followed by the reaction with 2-bromo-2-methylpropionyl bromide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related disorders. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-5-6-11(7-9(8)2)18-10(3)12(16)15-13(17)14-4/h5-7,10H,1-4H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPXQIUMZFECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)




![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)





